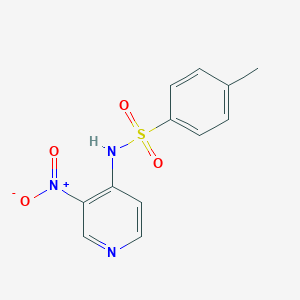
4-methyl-N-(3-nitro-4-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-nitro-4-pyridinyl)benzenesulfonamide, commonly known as MNPS, is a sulfonamide-based compound that has been widely studied for its potential applications in scientific research. MNPS has been found to exhibit promising biological activities, making it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of MNPS is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. MNPS has been found to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This inhibition is thought to contribute to the anti-tumor activity of MNPS.
Biochemical and Physiological Effects:
MNPS has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, MNPS has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. MNPS has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MNPS for use in lab experiments is its potent biological activity. MNPS has been found to exhibit activity at low concentrations, making it a valuable tool for investigating various biological processes. However, MNPS also has limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research on MNPS. One area of interest is the development of MNPS analogs with improved activity and selectivity. Another potential direction is the investigation of the role of MNPS in various biological processes, including its potential use as a tool for studying the role of sulfonamides in the body. Additionally, MNPS may have potential applications in the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
MNPS can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-nitro-4-pyridineamine in the presence of a base. This reaction results in the formation of MNPS as a yellow solid, which can be purified using standard chromatography techniques.
Applications De Recherche Scientifique
MNPS has been extensively studied for its potential applications in scientific research. One of the most notable applications of MNPS is in the field of cancer research, where it has been found to exhibit potent anti-tumor activity. MNPS has also been investigated for its potential use as a tool for studying the role of sulfonamides in various biological processes.
Propriétés
Nom du produit |
4-methyl-N-(3-nitro-4-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H11N3O4S |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
4-methyl-N-(3-nitropyridin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c1-9-2-4-10(5-3-9)20(18,19)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) |
Clé InChI |
HTWFHQCVMQTSAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NC=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



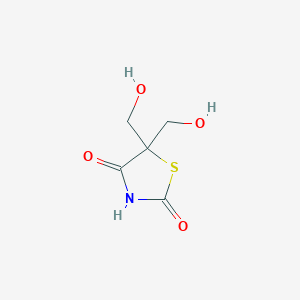
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)


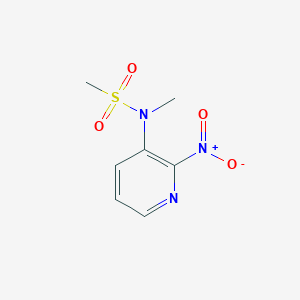
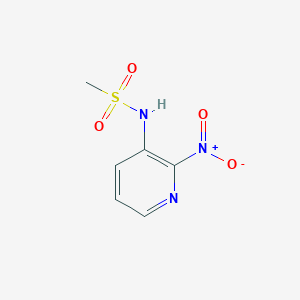
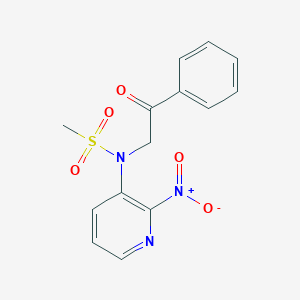
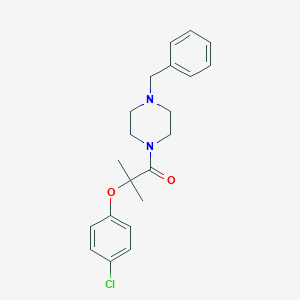


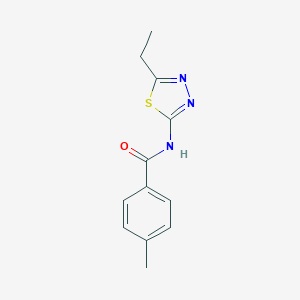
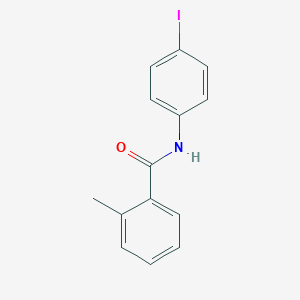
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)